![molecular formula C23H27N3OS B2360113 4-(1-isopentyl-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one CAS No. 847397-72-2](/img/structure/B2360113.png)
4-(1-isopentyl-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Typically, a description of a chemical compound includes its IUPAC name, molecular formula, and structure. It may also include details about its appearance (solid, liquid, color, etc.) and any distinctive odors.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reagents, and conditions required for the reaction. It would also discuss the yield and purity of the final product.Molecular Structure Analysis
This involves determining the 3D structure of the molecule, often using techniques like X-ray crystallography or NMR spectroscopy. The analysis would discuss the arrangement of atoms in the molecule and any important structural features.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes. It would include details about the reaction conditions, the products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This would include details about the compound’s melting point, boiling point, solubility, stability, and other physical and chemical properties.Aplicaciones Científicas De Investigación
Novel Syntheses of Imidazole Derivatives
- Research has focused on synthesizing various imidazole derivatives, including hexahydro-1H-pyrrolo[1,2-a]imidazoles and octahydroimidazo[1,2-a]pyridines, which are structurally similar to the chemical . These compounds have been synthesized from different aldehydes, benzotriazole, and N-phenylethylenediamine, offering potential in various chemical applications (Katritzky, Qiu, He, & Yang, 2000).
Spiroxindole Fused Pyrrolidine and Thiazolo Pyrrolidine Benzimidazole Derivatives
- A series of benzimidazole derivatives, similar to the compound , were synthesized via 1,3-dipolar cycloaddition reaction. These derivatives, synthesized from isatin/N-substituted isatin and secondary amino acids, have been studied for their structural and stereochemical properties (Poomathi, Mayakrishnan, Muralidharan, & Perumal, 2015).
Inhibitors of Human Rhinovirus
- Imidazo[1,2-a]pyridines, structurally related to the compound of interest, have been designed and synthesized as potential antiviral agents, specifically targeting human rhinovirus. The studies on these compounds have focused on their synthesis and antiviral activity, highlighting their potential medicinal applications (Hamdouchi, Blas, Prado, Gruber, Heinz, & Vance, 1999).
Electropolymerization and Electrochemical Properties
- Research on 4-(pyrrol-1-yl)-benzenethiol derivatives, related to the compound , has explored their use in electropolymerization and electrochemical properties. This includes the study of self-assembled monolayers and their impact on (co)polymerized poly(pyrrole) layers, indicating potential applications in materials science and engineering (Schneider, Füser, Bolte, & Terfort, 2017).
Safety And Hazards
This would discuss any safety concerns associated with the compound, such as toxicity, flammability, or environmental impact. It would also include details about how to handle and store the compound safely.
Direcciones Futuras
This would discuss potential future research directions, such as new reactions that could be explored, potential applications for the compound, or ways to improve its synthesis.
I hope this general information is helpful! If you have a different compound or a more specific question, feel free to ask!
Propiedades
IUPAC Name |
4-[1-(3-methylbutyl)benzimidazol-2-yl]-1-(3-methylsulfanylphenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3OS/c1-16(2)11-12-25-21-10-5-4-9-20(21)24-23(25)17-13-22(27)26(15-17)18-7-6-8-19(14-18)28-3/h4-10,14,16-17H,11-13,15H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVDSVCPNEPGYLE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC(=CC=C4)SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-isopentyl-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-4-methoxypyrimidine](/img/structure/B2360037.png)
![4,6-Bis[(4-fluorophenyl)sulfanyl]-2-(methylsulfanyl)pyrimidine](/img/structure/B2360038.png)
![6-(4-Methoxyphenyl)-3-((m-tolyloxy)methyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2360040.png)
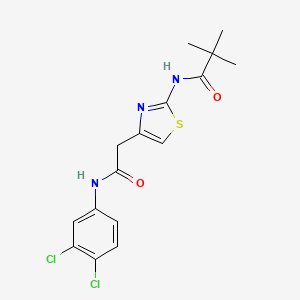

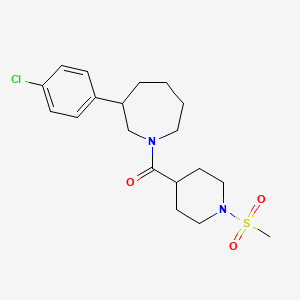
![(4-(2,5-Dichlorobenzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2360046.png)
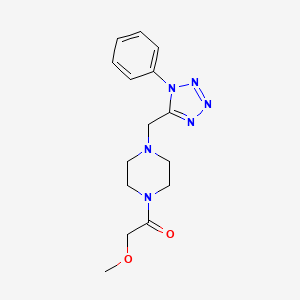
![8-((3-(pyridin-2-yloxy)pyrrolidin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2360048.png)
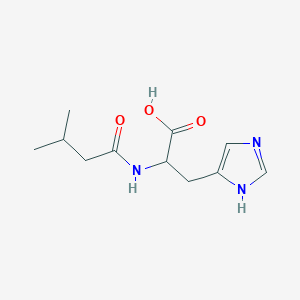
![N-(2,5-dimethylphenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide](/img/structure/B2360051.png)
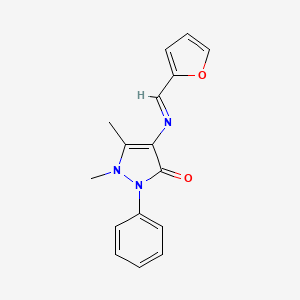
![4-fluoro-N-(2-(6-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2360053.png)